Receptor Binding Affinity: LXA4 Exhibits Sub-Nanomolar Kd at ALX/FPR2 Versus >100-Fold Lower Affinity for LXB4 and LTD4
Lipoxin A4 binds with high affinity (Kd = 0.5 ± 0.3 nM) to its cognate ALX/FPR2 receptor expressed in human neutrophils [1]. In competitive displacement assays using CHO cells transfected with the human LXA4 receptor, LXB4 did not compete for [³H]-LXA4 binding, while leukotriene D4 (LTD4) exhibited weak competition with a Ki of 80 nM—representing a >100-fold lower affinity compared to the LXA4 Kd [2]. This establishes LXA4 as the high-affinity endogenous ligand for ALX/FPR2 among the lipoxin class.
| Evidence Dimension | Receptor binding affinity |
|---|---|
| Target Compound Data | Kd = 0.5 ± 0.3 nM (human neutrophil membranes); Kd = 0.7 ± 0.1 nM (granule/plasma membranes); Binding affinity in transfected CHO cells: 1.7 nM |
| Comparator Or Baseline | LXB4: no competition; LTD4: Ki = 80 nM |
| Quantified Difference | LXA4 affinity >100-fold higher than LTD4; LXB4 shows no detectable competition |
| Conditions | Radioligand binding assay with [11,12-³H]-LXA4 using human neutrophil membranes, granule/plasma membrane fractions, and CHO cells transfected with pINF114 cDNA encoding the LXA4 receptor |
Why This Matters
This sub-nanomolar affinity confirms LXA4 as the definitive tool compound for ALX/FPR2 activation studies; LXB4 is functionally inactive at this receptor and cannot substitute for LXA4 in ALX/FPR2-dependent assays.
- [1] Fiore S, Maddox JF, Perez HD, Serhan CN. Identification of a human cDNA encoding a functional high affinity lipoxin A4 receptor. J Exp Med. 1994 Jul 1;180(1):253-60. PMID: 8006586; PMCID: PMC2191537. View Source
- [2] Fiore S, Maddox JF, Perez HD, Serhan CN. Identification of a human cDNA encoding a functional high affinity lipoxin A4 receptor. J Exp Med. 1994 Jul 1;180(1):253-60. PMID: 8006586; PMCID: PMC2191537. View Source
